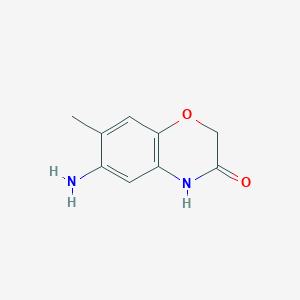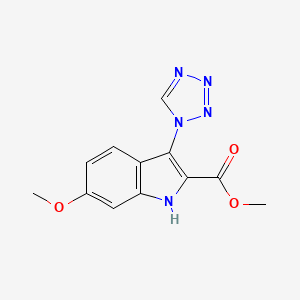![molecular formula C16H26N2O B7816344 N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine is an organic compound with significant interest in scientific research It consists of a pyrrolidine ring, substituted with an ethyl group and a methoxyphenyl group, attached to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine typically involves the following steps:
Formation of Pyrrolidine Ring: : The starting material, which could be a protected amino acid derivative, undergoes cyclization under specific conditions to form the pyrrolidine ring.
Substitution Reactions: : Subsequent steps involve the introduction of the ethyl and methoxyphenyl groups through substitution reactions. Typical reagents may include alkyl halides or aryl halides in the presence of suitable catalysts.
Reduction and Deprotection: : Final steps often involve reduction of intermediates and deprotection of functional groups to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow chemistry to optimize reaction conditions and improve yield. Parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ethanamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine has broad applications in:
Chemistry: : Used as a ligand in catalysis, aiding in asymmetric synthesis.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of new materials with specialized functions.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves binding to these targets, altering their activity and triggering downstream biological pathways. These interactions can modulate neurotransmitter levels, influence signaling cascades, and affect gene expression.
Comparación Con Compuestos Similares
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine shares structural similarities with other pyrrolidine-based compounds but distinguishes itself by its unique substituents. Similar compounds include:
N-{[(2R,3S)-1-ethyl-2-phenylpyrrolidin-3-yl]methyl}ethanamine: : Lacks the methoxy group, leading to different chemical properties.
N-{[(2R,3S)-1-methyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine: : Has a methyl group instead of an ethyl group, affecting its interaction with targets.
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}propylamine: : Contains a propyl group, altering its pharmacokinetic profile.
Propiedades
IUPAC Name |
N-[[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-17-12-13-10-11-18(5-2)16(13)14-8-6-7-9-15(14)19-3/h6-9,13,16-17H,4-5,10-12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUFFHFYOSQOR-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCN([C@H]1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
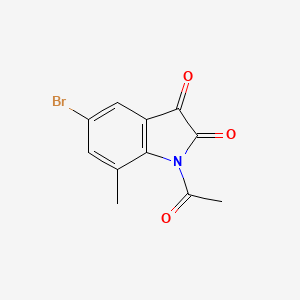
![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
![1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol](/img/structure/B7816283.png)
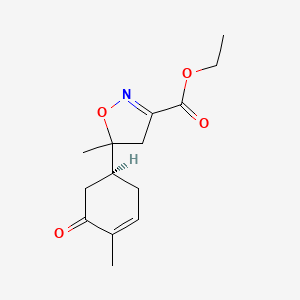
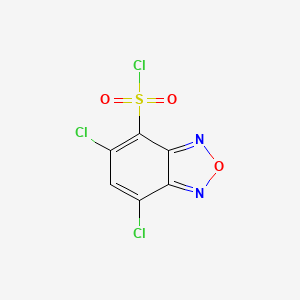
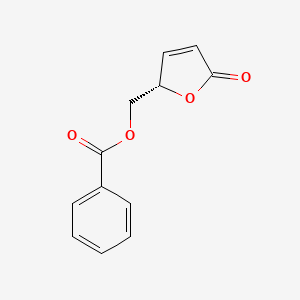
![(4S,5R)-6,8-dioxabicyclo[3.2.1]oct-4-yl benzoate](/img/structure/B7816314.png)
![1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid](/img/structure/B7816316.png)
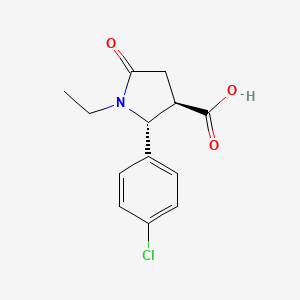
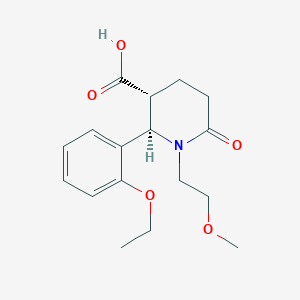
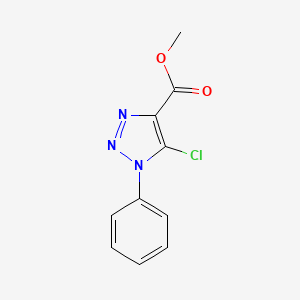
![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)
